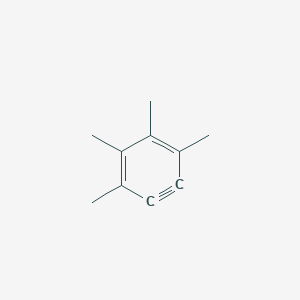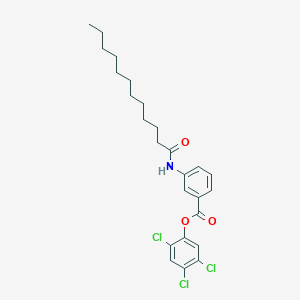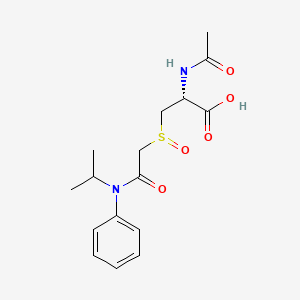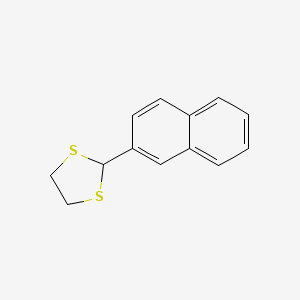
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione is an organotin compound that features a pyrrole ring substituted with bromine atoms and a tributylstannyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dibromo-1H-pyrrole-2,5-dione with tributyltin hydride under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.
化学反应分析
Types of Reactions
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The stannyl group can participate in oxidation-reduction reactions.
Coupling Reactions: The compound can be used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts are often employed in Stille coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
科学研究应用
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique electronic properties.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for bioactive compounds.
作用机制
The mechanism by which 3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione exerts its effects is primarily through its ability to participate in various chemical reactions. The stannyl group can facilitate coupling reactions, while the bromine atoms can be substituted to introduce different functional groups. These properties make it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
3,4-Dibromo-1H-pyrrole-2,5-dione: Lacks the stannyl group, making it less versatile in coupling reactions.
1-(Tributylstannyl)-1H-pyrrole-2,5-dione: Lacks the bromine atoms, limiting its reactivity in substitution reactions.
Uniqueness
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione is unique due to the presence of both bromine atoms and a stannyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry.
属性
CAS 编号 |
79430-51-6 |
|---|---|
分子式 |
C16H27Br2NO2Sn |
分子量 |
543.9 g/mol |
IUPAC 名称 |
3,4-dibromo-1-tributylstannylpyrrole-2,5-dione |
InChI |
InChI=1S/C4HBr2NO2.3C4H9.Sn/c5-1-2(6)4(9)7-3(1)8;3*1-3-4-2;/h(H,7,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
JTDDZXOIAXPCHH-UHFFFAOYSA-M |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)N1C(=O)C(=C(C1=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


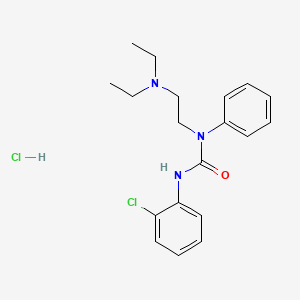
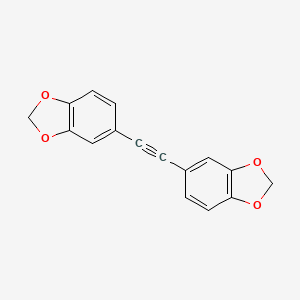
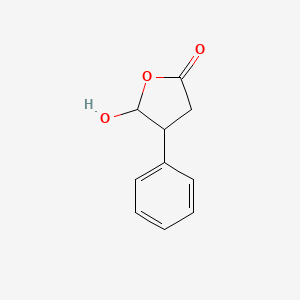
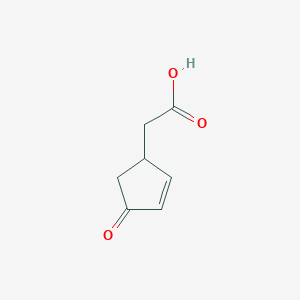
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
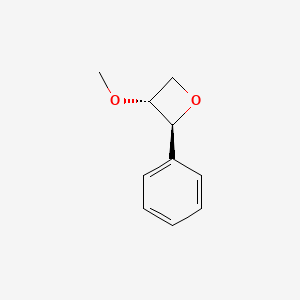
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
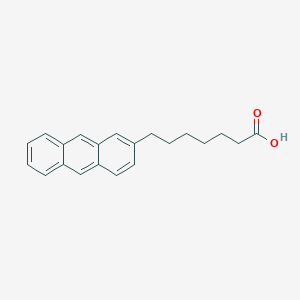
![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
